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Compound of Interest

Compound Name: 1,2-Difluoropropane

Cat. No.: B3031682

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal
and materials chemistry, offering a powerful tool to modulate physicochemical and biological
properties. The molecular formula C3H6F2 represents a fascinating case study in the nuanced
effects of isomeric substitution. This technical guide provides a comprehensive overview of the
four constitutional isomers of difluoropropane, detailing their physical properties, synthesis, and
spectroscopic characteristics to aid in their strategic application.

Constitutional Isomers of C3H6F2

There are four constitutional isomers of difluoropropane, each exhibiting distinct properties due
to the different placement of the two fluorine atoms on the three-carbon chain.

Isomer Name IUPAC Name Structure
1,1-Difluoropropane 1,1-difluoropropane CH3CH2CHF2
1,2-Difluoropropane 1,2-difluoropropane CH3CHFCH2F
1,3-Difluoropropane 1,3-difluoropropane FCH2CH2CH2F
2,2-Difluoropropane 2,2-difluoropropane CH3CF2CH3

Physicochemical Properties
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The positioning of the electronegative fluorine atoms significantly influences the polarity,
intermolecular forces, and, consequently, the physical properties of the C3H6F2 isomers. The
following table summarizes key quantitative data for each isomer.

1,1- 1,2- 1,3- 2,2-
Property Difluoropropa Difluoropropa Difluoropropa Difluoropropa
he ne ne ne
CAS Number 430-61-5 62126-90-3 462-39-5 420-45-1
Molecular Weight
80.08 80.08 80.08 80.08
(g/mol)
Boiling Point (°C)  8[1] 27.3 40-42[2][3] -1[4][5]
) ) ) -135.2[7] or
Melting Point -104.8 (estimate) ]
0 ] N/A -104.8 (estimate)  -104.8[4]
[21[3]
Density (g/cm3) 0.896 N/A 1.005[2][3] 0.92[4]
Refractive Index 1.29[8] N/A 1.321[2][3] 1.288[5]

Synthesis of Difluoropropane Isomers

The synthesis of difluoropropane isomers can be achieved through various fluorination
strategies, often starting from corresponding diols or dihalopropanes.

General Synthetic Approaches

o Halogen Exchange (Swarts Reaction): This is a common method for preparing alkyl
fluorides, involving the treatment of an alkyl chloride or bromide with a metal fluoride, such
as antimony trifluoride (SbFs), often with a catalyst. This is a particularly effective route for
geminal difluorides like 2,2-difluoropropane from 2,2-dichloropropane.

» Deoxofluorination: Aldehydes and ketones can be converted to geminal difluorides using
reagents like sulfur tetrafluoride (SFa4) or diethylaminosulfur trifluoride (DAST). For example,
propanal can be a precursor to 1,1-difluoropropane.
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e Fluorination of Alcohols: Alcohols can be converted to alkyl fluorides using various reagents.
For vicinal and isolated difluorides, starting from the corresponding diols is a viable strategy.

» Electrophilic Fluorination of Alkenes: Reagents like Selectfluor® can be used to add fluorine
across a double bond, providing a route to vicinal difluorides from alkenes like propene.[9]
[10]

Experimental Protocols
Protocol 1: Synthesis of 2,2-Difluoropropane via Swarts Reaction

This protocol describes the synthesis of 2,2-difluoropropane from 2,2-dichloropropane.

e Materials: 2,2-dichloropropane, antimony trifluoride (SbFs), and a catalytic amount of
antimony pentachloride (SbCls).

e Procedure:

o In a reaction flask equipped with a reflux condenser and a distillation setup, combine
antimony trifluoride and a catalytic amount of antimony pentachloride.

o Slowly add 2,2-dichloropropane to the flask.
o Gently heat the mixture to initiate the halogen exchange reaction.
o The low-boiling 2,2-difluoropropane will distill as it is formed.

o The collected product can be further purified by washing with a dilute acid solution,
followed by water, drying, and redistillation.

Protocol 2: Synthesis of 1,3-Difluoropropane from 1,3-Propanediol
This protocol provides a general method for the synthesis of 1,3-difluoropropane.[11]

o Materials: 1,3-propanediol and a suitable fluorinating agent such as hydrofluoric acid with a

catalyst (e.g., sulfuric acid).

e Procedure:
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o Mix 1,3-propanediol with a catalyst like sulfuric acid and heat to form an intermediate
ester.

o React the ester with hydrofluoric acid under controlled conditions to yield 1,3-
difluoropropane.[11]

o The product is then purified, typically by distillation.

Spectroscopic Characterization

Spectroscopic methods are essential for the unambiguous identification and differentiation of
the C3H6F2 isomers.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly tH, 13C, and °F NMR, is a
powerful tool for elucidating the structure of fluorinated compounds.

IH NMR: The chemical shifts and coupling patterns in the proton NMR spectrum are highly
informative. For example, the *H NMR spectrum of 2,2-difluoropropane is a simple triplet due to
the coupling of the six equivalent protons to the two fluorine atoms.

19F NMR: The fluorine NMR spectrum provides direct information about the chemical
environment of the fluorine atoms. The large chemical shift range of 1°F NMR minimizes signal
overlap.

13C NMR: Carbon NMR, often with proton decoupling, reveals the number of unique carbon
environments. The presence of fluorine atoms causes splitting of the carbon signals due to C-F
coupling, which can be observed in proton-coupled 13C spectra or by using specific NMR
techniques.

Table of Representative NMR Data
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. . Coupling
Chemical Shift . .
Isomer Nucleus Multiplicity Constant (J) in
(ppm)
Hz
2,2- _
] 1H 1.61 Triplet JHF =17.76
Difluoropropane
-85.04 (vs.
1vF Septet JFH =17.76
CFCls)

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation
pattern of a molecule. Electron lonization (El) is a common technique that leads to
characteristic fragmentation.

Fragmentation of 2,2-Difluoropropane: The mass spectrum of 2,2-difluoropropane shows a
molecular ion peak at m/z 80.[12] Key fragments include:[12][13]

e m/z 65: [M - CHs]* (base peak)
e mM/z64:[M-F]*or[M-H-CHs]*

e m/z 45: [CH2F]*

Infrared Spectroscopy

Infrared (IR) spectroscopy is used to identify the vibrational modes of a molecule,
corresponding to its functional groups. The C-F bond stretching vibrations in difluoropropanes
typically appear in the region of 1000-1200 cm~*. FTIR spectra for 1,1-difluoropropane and 1,3-
difluoropropane are available in spectral databases.[6][7][14]

Experimental and Logical Workflows
Isomer Identification Workflow

A systematic approach is crucial for the unambiguous identification of a specific C3H6F2
isomer. The following workflow outlines a logical sequence of analyses.
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Caption: A logical workflow for the identification and characterization of C3H6F2 isomers.
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General Synthesis Workflow

The synthesis of a target difluoropropane isomer typically follows a standardized workflow from
precursor selection to final purification.

Select Precursor Fluorination Reaction Aqueous Workup Purification Characterization

(e.g., Dihalopropane, Diol) (e.g., Swarts, Deoxofluorination) (Neutralization & Extraction) (Distillation) (NMR, GC-MS)

Click to download full resolution via product page

Caption: A general experimental workflow for the synthesis of difluoropropane isomers.

Conclusion

The four constitutional isomers of C3H6F2 provide a clear illustration of how the positional
variation of substituents profoundly impacts molecular properties. A thorough understanding of
their distinct physicochemical characteristics, synthetic routes, and spectroscopic signatures is
essential for their effective utilization in drug discovery and materials science. This guide
serves as a foundational resource for researchers, enabling the informed selection and
application of these valuable fluorinated building blocks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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